![molecular formula C14H11NO3S B2541243 Ácido 3-[2-(1-benzofuran-2-il)-1,3-tiazol-4-il]propanoico CAS No. 1979057-95-8](/img/structure/B2541243.png)
Ácido 3-[2-(1-benzofuran-2-il)-1,3-tiazol-4-il]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid” is a compound that contains a benzofuran moiety . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .
Molecular Structure Analysis
The molecular structure of “3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds have been involved in various chemical reactions. For example, a highly effective cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .
Aplicaciones Científicas De Investigación
- Los derivados de benzofurano, incluido EN300-1273024, han demostrado potentes efectos anticancerígenos. Por ejemplo, algunos benzofuranos sustituidos exhiben una inhibición significativa del crecimiento celular en varias líneas celulares cancerosas . El compuesto 36, un derivado de benzofurano relacionado, ha mostrado una actividad prometedora contra la leucemia, el cáncer de pulmón, el cáncer de colon, el cáncer del SNC, el melanoma y el cáncer de ovario .
- Los investigadores han examinado los derivados de benzofurano frente a cepas bacterianas estándar y clínicas para evaluar su eficacia . Investigaciones adicionales podrían revelar el potencial antibacteriano de EN300-1273024.
- La posición 5 o 6 del núcleo de benzofurano se puede modificar para mejorar la actividad antimicrobiana. Los halógenos, los grupos nitro y los grupos hidroxilo se han explorado como sustituyentes .
- Estudios recientes se han centrado en la construcción de anillos de benzofurano utilizando métodos innovadores. Por ejemplo, una cascada de ciclización de radicales libres única permite la síntesis de compuestos de benzofurano policíclicos complejos .
- Los compuestos de benzofurano están ampliamente distribuidos en plantas superiores, incluidas Asteraceae, Rutaceae, Liliaceae y Cyperaceae .
- Las actividades biológicas de EN300-1273024 lo posicionan como un posible compuesto líder de fármacos naturales. Su actividad antiviral contra la hepatitis C sugiere un potencial terapéutico para la enfermedad de la hepatitis C .
- Los compuestos de andamiaje novedosos derivados del benzofurano pueden encontrar aplicaciones como agentes anticancerígenos .
Actividad anticancerígena
Propiedades antibacterianas
Agentes antimicrobianos
Síntesis química y reactividad
Fuentes de productos naturales
Perspectivas de fármacos y compuestos líderes
En resumen, las propiedades multifacéticas de EN300-1273024 lo convierten en un tema de investigación emocionante, con implicaciones para el tratamiento del cáncer, las estrategias antimicrobianas y el desarrollo de fármacos. Los investigadores continúan desentrañando su potencial completo y explorando sus diversas aplicaciones . Si desea información más detallada o referencias adicionales, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been found to inhibit the growth of cancer cells . The specific interactions and changes induced by 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid would depend on its specific targets and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound could affect multiple pathways . These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism, among others.
Result of Action
Benzofuran compounds have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound could induce a variety of changes at the molecular and cellular level, potentially including alterations in cell growth, oxidative stress responses, and viral or bacterial metabolism.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as matrix metalloproteinases (MMPs), which are crucial for the degradation of extracellular matrix components. The inhibition of MMPs by 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can lead to reduced tissue remodeling and inflammation . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within cells.
Molecular Mechanism
At the molecular level, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can activate or inhibit receptors, leading to downstream signaling events that alter cellular responses. Changes in gene expression are also a result of this compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term exposure to 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
In animal models, the effects of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and promoting tissue repair . At higher doses, toxic or adverse effects may occur, including disruption of normal cellular functions and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing toxicity.
Metabolic Pathways
3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid metabolism . By influencing these pathways, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can alter the balance of energy production and consumption within cells, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing 3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid to specific organelles, where it can exert its effects on cellular processes. For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in mitochondria can impact energy production and metabolic pathways.
Propiedades
IUPAC Name |
3-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-13(17)6-5-10-8-19-14(15-10)12-7-9-3-1-2-4-11(9)18-12/h1-4,7-8H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEFASIPFZTZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
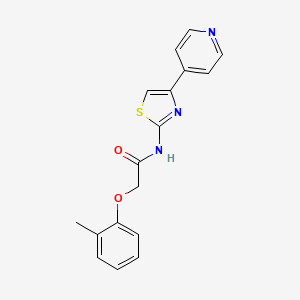
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)
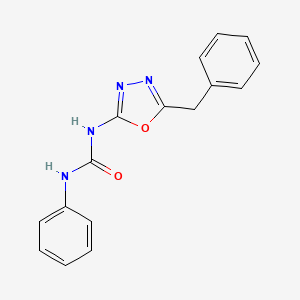
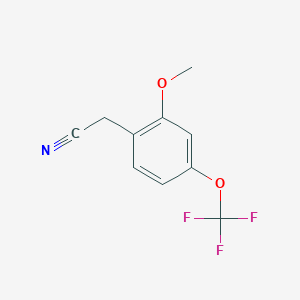
![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

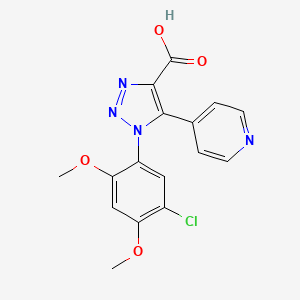
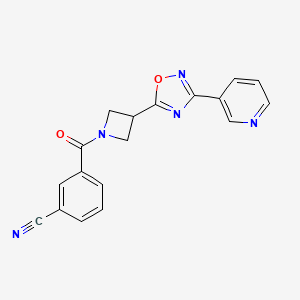
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

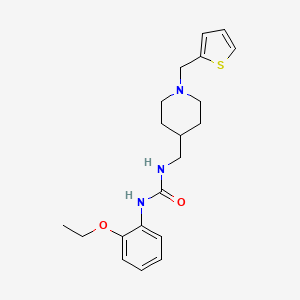
![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)
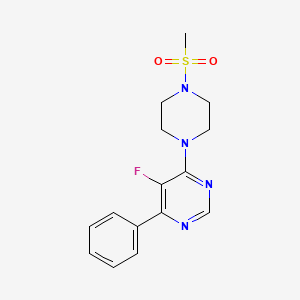
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)
